molecular formula C7H15NO B2995726 (2S)-2-(Oxolan-3-yl)propan-1-amine CAS No. 2248215-17-8

(2S)-2-(Oxolan-3-yl)propan-1-amine

Cat. No.: B2995726
CAS No.: 2248215-17-8
M. Wt: 129.203
InChI Key: YKZZZCIUOWXQBI-ULUSZKPHSA-N
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Description

(2S)-2-(Oxolan-3-yl)propan-1-amine is an organic compound with a molecular structure that includes an oxolane ring and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxolan-3-yl)propan-1-amine typically involves the reaction of oxolane derivatives with amine groups under specific conditions. One common method includes the use of oxirane (ethylene oxide) and an amine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxolan-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-(Oxolan-3-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxolan-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Oxolan-3-yl)ethan-1-amine: Similar structure with an ethan-1-amine group instead of propan-1-amine.

    (2S)-2-(Oxolan-3-yl)butan-1-amine: Contains a butan-1-amine group, offering different chemical properties.

    (2S)-2-(Oxolan-3-yl)pentan-1-amine: Features a pentan-1-amine group, which may affect its reactivity and applications.

Uniqueness

(2S)-2-(Oxolan-3-yl)propan-1-amine is unique due to its specific combination of an oxolane ring and a propan-1-amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2S)-2-(oxolan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZZZCIUOWXQBI-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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